molecular formula C29H38N4O4S B1230215 1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-[3-(4-morpholinyl)propyl]thiourea

1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-[3-(4-morpholinyl)propyl]thiourea

Cat. No. B1230215
M. Wt: 538.7 g/mol
InChI Key: FTVZHURJKBLCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-[3-(4-morpholinyl)propyl]thiourea is a member of quinolines.

Scientific Research Applications

Synthesis and Chemical Properties

  • Syntheses of various quinoline derivatives, including the creation of novel compounds with potential pharmacological properties, have been extensively researched. These syntheses often involve intricate chemical processes and have applications in the development of drugs and other chemical compounds (Mizuno et al., 2006); (Rajanarendar et al., 2010).

Antimicrobial and Antifungal Activity

Anticancer Research

  • Quinoline derivatives have been investigated for their potential as anticancer agents. Some compounds have shown promising activity against various cancer cell lines, indicating their potential in cancer treatment (Desai et al., 2017); (Chen et al., 2013).

Neuropharmacological Studies

  • Quinolin-2-one derivatives have been explored for their neuropharmacological activities, such as antidepressant effects, highlighting their potential in treating mental health disorders (Emmie de et al., 2019).

Molecular Docking Studies

  • Molecular docking studies of quinoline derivatives have been conducted to predict their interactions with biological targets. This is crucial in drug design and understanding how these compounds might interact with various receptors in the body (Kalaiyarasi et al., 2019); (Subhash & Bhaskar, 2020).

Chemical Reactions and Applications

  • The compound's chemical structure allows for various reactions and modifications, enabling the creation of diverse derivatives with unique properties and potential applications in different scientific fields (Smith et al., 2003).

properties

Product Name

1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-[3-(4-morpholinyl)propyl]thiourea

Molecular Formula

C29H38N4O4S

Molecular Weight

538.7 g/mol

IUPAC Name

1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C29H38N4O4S/c1-21-6-4-7-22(16-21)8-11-33(29(38)30-9-5-10-32-12-14-37-15-13-32)20-24-17-23-18-26(35-2)27(36-3)19-25(23)31-28(24)34/h4,6-7,16-19H,5,8-15,20H2,1-3H3,(H,30,38)(H,31,34)

InChI Key

FTVZHURJKBLCBP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CCN(CC2=CC3=CC(=C(C=C3NC2=O)OC)OC)C(=S)NCCCN4CCOCC4

Canonical SMILES

CC1=CC(=CC=C1)CCN(CC2=CC3=CC(=C(C=C3NC2=O)OC)OC)C(=S)NCCCN4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-[3-(4-morpholinyl)propyl]thiourea
Reactant of Route 2
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-[3-(4-morpholinyl)propyl]thiourea
Reactant of Route 3
Reactant of Route 3
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-[3-(4-morpholinyl)propyl]thiourea
Reactant of Route 4
Reactant of Route 4
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-[3-(4-morpholinyl)propyl]thiourea
Reactant of Route 5
Reactant of Route 5
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-[3-(4-morpholinyl)propyl]thiourea
Reactant of Route 6
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-[3-(4-morpholinyl)propyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.